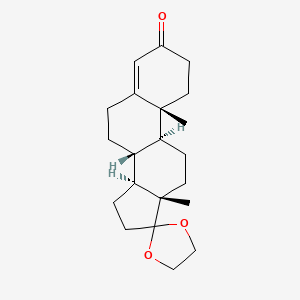

17,17-(Ethylenedioxy)androst-4-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Le 17,17-(Éthylènedioxy)androst-4-èn-3-one a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés stéroïdiens.

Biologie : Étudié pour ses effets sur l'activité enzymatique et la liaison des récepteurs.

Médecine : Envisagé pour son potentiel dans le traitement de conditions comme l'acné et la promotion de la croissance des cheveux.

Industrie : Utilisé dans la formulation de produits cosmétiques

Mécanisme d'action

Le composé exerce ses effets en inhibant l'activité des enzymes réductases et en empêchant la liaison des protéines réceptrices avec la 5α-DHT. Cette inhibition réduit la conversion de la testostérone en dihydrotestostérone (DHT), qui est impliquée dans des conditions comme l'acné et la perte de cheveux .

Mécanisme D'action

Target of Action

The primary target of 17,17-(Ethylenedioxy)androst-4-en-3-one is the reductase enzyme and a receptor protein that binds with 5α-DHT . The reductase enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. The receptor protein is involved in mediating the biological effects of androgens .

Mode of Action

This compound acts by inhibiting the activity of the reductase enzyme and preventing the binding of the receptor protein with 5α-DHT . By doing so, it interferes with the conversion of testosterone to DHT and the subsequent activation of androgen-responsive pathways .

Biochemical Pathways

The compound affects the androgen-responsive pathways by inhibiting the conversion of testosterone to DHT . This results in a decrease in the activation of these pathways, leading to downstream effects such as reduced hair growth and acne .

Analyse Biochimique

Biochemical Properties

17,17-(Ethylenedioxy)androst-4-en-3-one interacts with various enzymes and proteins in the body. It is known to inhibit the reductase activity, which plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen . This interaction can influence the balance of hormones in the body, potentially impacting various biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its role in hormone regulation. By inhibiting the conversion of testosterone to DHT, it can influence the function of cells that are sensitive to these hormones . This includes cells in the skin, where it can potentially help in the treatment of conditions like acne .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes involved in hormone synthesis. It inhibits the reductase activity, preventing the conversion of testosterone to DHT . This can lead to changes in gene expression in cells sensitive to these hormones, influencing their function.

Metabolic Pathways

This compound is involved in the metabolic pathways related to hormone synthesis and regulation. It acts as an inhibitor in the pathway that converts testosterone to DHT .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 17,17-(Éthylènedioxy)androst-4-èn-3-one implique la formation d'un cétal cyclique à partir de la 4-androstène-3,17-dione. La réaction utilise généralement de l'éthylène glycol en présence d'un catalyseur acide pour former le cétal cyclique .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire, avec optimisation du rendement et de la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 17,17-(Éthylènedioxy)androst-4-èn-3-one subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïdien

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des stéroïdes plus oxydés, tandis que la réduction peut donner des dérivés d'alcool .

Comparaison Avec Des Composés Similaires

Composés similaires

Androst-4-èn-3-one, 17-hydroxy- (17α) :

17,17-(Éthylènedioxy)androst-4-èn-3β-ol : Un intermédiaire utilisé dans la synthèse d'autres dérivés stéroïdiens.

Unicité

Le 17,17-(Éthylènedioxy)androst-4-èn-3-one est unique en raison de ses effets inhibiteurs spécifiques sur l'activité de la réductase et la liaison des récepteurs, ce qui le rend particulièrement utile dans les applications cosmétiques pour le traitement de l'acné et la promotion de la croissance des cheveux .

Propriétés

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDWIKRQOPJCDM-DEPCRRQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)

![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)

![[(Acetyloxy)carbamothioyl]amino acetate](/img/structure/B2376519.png)

![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)

![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)